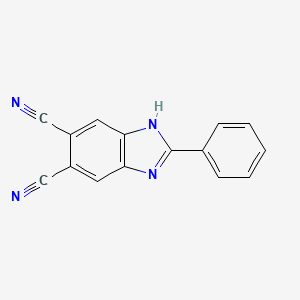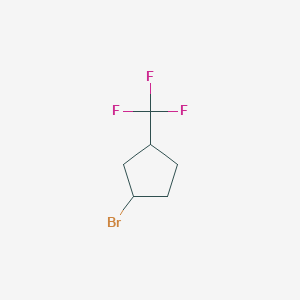
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
Clave InChI |
CLMVATGZRRGXDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


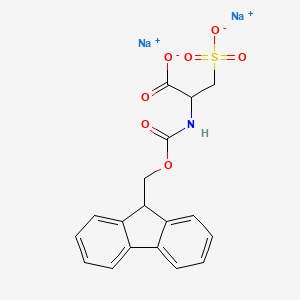
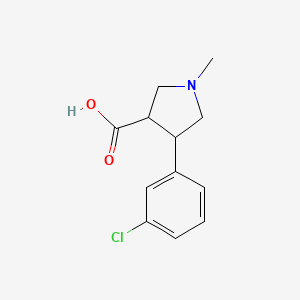


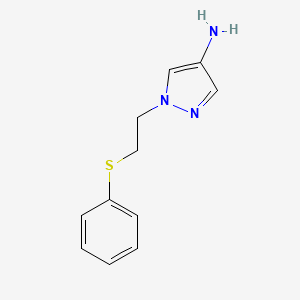

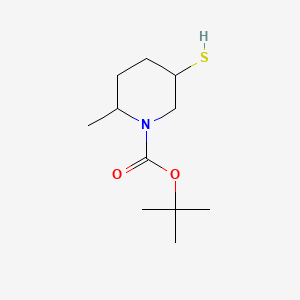

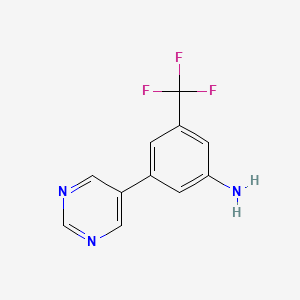
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

